4-Hydroxy Trimethoprim-13C3
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Overview
Description
4-Hydroxy Trimethoprim-13C3 is a stable isotope-labeled compound used primarily for research purposes. It is a derivative of trimethoprim, an antibiotic that inhibits bacterial dihydrofolate reductase. The compound has a molecular formula of C11^13C3H18N4O4 and a molecular weight of 309.3 .
Preparation Methods
The preparation of 4-Hydroxy Trimethoprim-13C3 involves synthetic routes that typically start with 3,4,5-trimethoxybenzaldehyde and aniline. These compounds undergo a condensation reaction to form the intermediate, which is then further processed to introduce the 13C3 isotopic label . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopic label.
Chemical Reactions Analysis
4-Hydroxy Trimethoprim-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often in the presence of bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
4-Hydroxy Trimethoprim-13C3 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for mass spectrometry and other analytical techniques.
Biology: Researchers use it to study the metabolic pathways and interactions of trimethoprim in biological systems.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of trimethoprim, aiding in the development of new antibiotics.
Industry: The compound is used in the quality control and validation of analytical methods for pharmaceutical products
Mechanism of Action
4-Hydroxy Trimethoprim-13C3 exerts its effects by inhibiting bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid. This inhibition prevents the formation of bacterial DNA, thereby halting bacterial growth and proliferation. The molecular targets include the active site of the dihydrofolate reductase enzyme, and the pathways involved are primarily related to folate metabolism .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy Trimethoprim-13C3 include:
Trimethoprim: The parent compound, widely used as an antibiotic.
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Pyrimethamine: Used to treat protozoal infections.
This compound is unique due to its stable isotope label, which makes it particularly valuable for research applications requiring precise analytical measurements .
Properties
Molecular Formula |
C14H18N4O4 |
---|---|
Molecular Weight |
309.30 g/mol |
IUPAC Name |
2,4-diamino-5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1 |
InChI Key |
FYJKTYLNKCUCLP-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=C(N=C(NC2=O)N)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
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